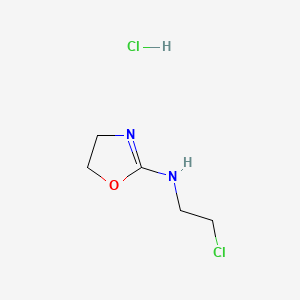
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, industrial chemistry, and polymer science. The presence of the 2-chloroethyl group attached to the amino moiety adds to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride typically involves the cyclization of amino alcohols with nitriles under acidic conditions. One common method involves the reaction of 2-aminoethanol with 2-chloroacetonitrile in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of biopolymer-based catalysts, such as cellulose sulfuric acid, has been explored to provide a more environmentally friendly synthesis route .
化学反応の分析
Types of Reactions
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The oxazoline ring can be oxidized to oxazoles or reduced to oxazolines.
Ring-Opening Reactions: The oxazoline ring can undergo ring-opening reactions with acids or bases to form linear amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxazolines.
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazolines.
科学的研究の応用
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This reactivity is the basis for its potential use as an antimicrobial and anticancer agent .
類似化合物との比較
Similar Compounds
Oxazolidinones: Another class of five-membered heterocycles containing nitrogen and oxygen, used as chiral auxiliaries in asymmetric synthesis.
Oxazoles: Similar to oxazolines but with a double bond in the ring, used in medicinal chemistry and as intermediates in organic synthesis.
Thiazoles: Contain sulfur instead of oxygen, used in the synthesis of dyes, drugs, and agrochemicals.
Uniqueness
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride is unique due to the presence of the chloroethyl group, which imparts additional reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
特性
CAS番号 |
73771-48-9 |
|---|---|
分子式 |
C5H10Cl2N2O |
分子量 |
185.05 g/mol |
IUPAC名 |
N-(2-chloroethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9ClN2O.ClH/c6-1-2-7-5-8-3-4-9-5;/h1-4H2,(H,7,8);1H |
InChIキー |
KVBTXUNNBHSEFQ-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N1)NCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















